molecular formula C7H14OSi B6284417 1-(trimethylsilyl)cyclopropane-1-carbaldehyde CAS No. 81236-83-1

1-(trimethylsilyl)cyclopropane-1-carbaldehyde

Cat. No. B6284417
CAS RN: 81236-83-1
M. Wt: 142.3
InChI Key:
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Description

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde (TMS-CP) is an organic compound with a unique structure that has been the subject of scientific research for many years. Its chemical structure consists of a cyclopropane ring with a carbaldehyde group attached to the third carbon atom. This compound has been studied for its potential applications in various fields, including synthetic organic chemistry, materials science, and biochemistry.

Scientific Research Applications

1-(trimethylsilyl)cyclopropane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as polymers, heterocyclic compounds, and organometallic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer agents and anti-inflammatory agents. It has been studied for its potential applications in materials science, such as the synthesis of nanomaterials and nanostructures. Additionally, it has been used as a catalyst in organic reactions, such as the Heck reaction.

Mechanism of Action

The mechanism of action of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde is not fully understood. It is believed that the cyclopropane ring of the compound is responsible for its reactivity. The carbaldehyde group is thought to be responsible for the formation of the reactive species. It is believed that the trimethylsilyl group is responsible for the stabilization of the reactive species.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been shown to interact with a variety of biological molecules, including proteins and lipids. It has also been shown to interact with enzymes, such as cytochrome P450 and NADPH oxidase. It has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-(trimethylsilyl)cyclopropane-1-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to synthesize and can be used in a variety of reactions. However, it is not as reactive as some other compounds, so it may not be suitable for certain types of reactions. Additionally, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde. It could be used in the synthesis of new pharmaceuticals and materials. It could also be used as a catalyst in organic reactions. Additionally, it could be studied further to better understand its biochemical and physiological effects. Finally, it could be used to develop new methods of synthesizing organic compounds.

Synthesis Methods

The synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde is a multi-step process. The first step is the synthesis of the cyclopropane ring. This is done by reacting a cyclopropyl halide with a Grignard reagent to form the cyclopropane. The second step is the reaction of the cyclopropane with trimethylsilyl chloride to form the this compound. This reaction is catalyzed by a base, such as sodium hydroxide or potassium tert-butoxide. The final step is the hydrolysis of the this compound to form the carbaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde involves the reaction of cyclopropane-1-carboxylic acid with trimethylsilyl chloride followed by oxidation of the resulting trimethylsilyl ester to the aldehyde.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "Trimethylsilyl chloride", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: React cyclopropane-1-carboxylic acid with trimethylsilyl chloride in the presence of sodium hydroxide to form the trimethylsilyl ester.", "Step 2: Oxidize the trimethylsilyl ester to the aldehyde using a mixture of acetic acid, sodium chlorite, and sodium bisulfite.", "Step 3: Isolate the product by extraction with water and drying over sodium chloride." ] }

CAS RN

81236-83-1

Molecular Formula

C7H14OSi

Molecular Weight

142.3

Purity

95

Origin of Product

United States

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